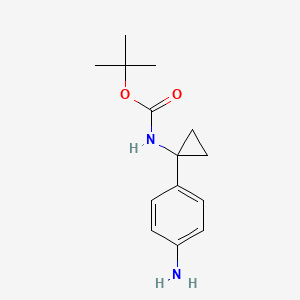

tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate

Description

tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate is a cyclopropane-containing carbamate derivative featuring a 4-aminophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its synthesis involves coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine under inert conditions, as described in . The compound is characterized by high purity (>95%) via elemental analysis, with structural confirmation through $^1$H NMR, $^{13}$C NMR, and TLC. Its 4-aminophenyl group and strained cyclopropane ring make it a candidate for pharmaceutical research, particularly in studies targeting lysine-specific demethylase 1 (LSD1) inhibitors .

Properties

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICSQPBWHNUHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-(4-aminophenyl)cyclopropane under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the reaction parameters are controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Scientific Research Applications

tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 360773-84-8)

- Structure: The 4-bromophenyl substituent replaces the 4-aminophenyl group.

- Key Differences: Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to the electron-donating amino group.

- Applications: Useful in synthetic chemistry for further functionalization, whereas the amino group in the target compound may enhance hydrogen bonding in biological systems.

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (PK00971E-2)

- Structure : A 3-fluorophenyl group is present.

- Key Differences: Fluorine’s electronegativity increases metabolic stability and lipophilicity. The meta-substitution (vs. para-amino) may sterically hinder interactions with biological targets .

tert-Butyl (1-cyanocyclopropyl)carbamate (CAS: 507264-68-8)

- Structure: A cyano group replaces the aromatic ring.

- This derivative is less likely to engage in target-specific interactions compared to the 4-aminophenyl variant .

Variations in Cycloalkane Ring Size

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

Heterocyclic and Functional Group Modifications

tert-Butyl N-{1-[(3R)-pyrrolidin-3-yl]cyclopropyl}carbamate

- Structure : A pyrrolidine substituent is appended to the cyclopropane.

- This contrasts with the target compound’s aromatic amine, which may prioritize planar binding interactions .

Data Table: Structural and Functional Comparison

Biological Activity

Tert-butyl (1-(4-aminophenyl)cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a cyclopropyl moiety, and an aniline derivative. Its molecular formula is CHNO. The structural uniqueness allows it to interact with various biological targets, which is crucial for its pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise in anti-inflammatory applications. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential use in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. It may inhibit key enzymes involved in inflammatory pathways or microbial metabolism. Ongoing research aims to elucidate these mechanisms further.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropane Ring : The cyclopropyl moiety is formed through cyclopropanation reactions.

- Amine Coupling : The aniline derivative is coupled with the cyclopropane intermediate using carbamate formation techniques.

- Purification : The final product is purified using chromatography techniques.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate | Aminophenyl group instead of para-aminophenyl | Different binding properties affecting biological activity |

| Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | Hydroxymethyl group attached to cyclopropane | Focus on hydroxymethyl functionality |

| Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate | Aminoethyl group instead of aminophenyl | Variation in amino substituent impacts binding properties |

These comparisons highlight how variations in functional groups can significantly influence chemical behavior and biological activity.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated its effectiveness against drug-resistant strains of bacteria, suggesting potential applications in clinical settings where conventional antibiotics fail.

- Inflammation Model : Research conducted on murine models indicated that treatment with this compound significantly reduced inflammation markers compared to control groups, supporting its potential therapeutic role in inflammatory diseases.

- Cancer Cell Line Studies : Preliminary results from studies involving cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells, warranting further investigation into its anticancer properties.

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-Butyl (1-(4-aminophenyl)cyclopropyl)carbamate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via multi-step protocols. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene) are employed to introduce aryl groups, followed by cyclopropane ring formation under controlled conditions . Yield optimization involves:

- Catalyst tuning : Adjusting Pd catalyst loading (0.5–2 mol%) and ligand ratios.

- Temperature control : Maintaining inert atmospheres (N₂/Ar) and reaction temperatures between 60–80°C to prevent side reactions.

- Workup protocols : Using Fe powder and NH₄Cl in ethanol for nitro group reductions, as described in analogous carbamate syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation or skin contact. SDSs recommend immediate washing with water for 15+ minutes upon exposure .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Stability data from SDSs suggest degradation risks in humid environments or under prolonged light exposure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 1.2–1.8 ppm for cyclopropane protons) and tert-butyl group presence (δ 1.4 ppm, singlet).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~277.18 for C₁₄H₁₉N₂O₂) .

- IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data reported in different SDSs?

- Risk assessment : Compare SDSs from multiple suppliers (e.g., Combi-Blocks vs. BLD Pharmatech). For example, some SDSs report "no known hazards" , while others emphasize flammability risks from decomposition products like CO .

- Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via HPLC. Use TGA/DSC to identify thermal decomposition thresholds .

Q. What strategies mitigate side reactions during cyclopropane functionalization?

- Steric and electronic control : The electron-rich 4-aminophenyl group directs electrophilic substitutions. Use bulky bases (e.g., LDA) to minimize ring-opening during alkylation .

- Protection/deprotection : Temporarily protect the amine group (e.g., with Boc) before cyclopropane ring modifications to prevent undesired nucleophilic attacks .

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insight : The strained cyclopropane enhances electrophilicity at the adjacent carbon, facilitating Suzuki-Miyaura couplings. However, Pd catalysts may induce ring-opening; using milder conditions (e.g., Pd(OAc)₂ at 50°C) preserves the ring .

- Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) slow coupling rates, while -NH₂ groups accelerate them via chelation-assisted catalysis .

Data Contradiction Analysis

Q. Why do SDSs differ in toxicity classifications, and how should researchers proceed?

- Root cause : Discrepancies arise from regional regulatory frameworks (e.g., EU vs. US GHS criteria). For example, Japanese SDSs (Kishida Chemical) omit hazard classifications due to local data gaps .

- Mitigation : Assume worst-case scenarios. Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) if the compound is used in biological studies .

Experimental Design Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

- Process optimization :

- Batch vs. flow chemistry : Transitioning from batch to continuous flow reactors improves heat/mass transfer, reducing cyclopropane ring degradation .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) for small-scale runs. For large-scale, switch to recrystallization in EtOH/H₂O (7:3) to remove Pd residues .

Application in Drug Discovery

Q. How can this compound serve as a building block for kinase inhibitors?

- Rationale : The 4-aminophenyl group mimics ATP-binding motifs in kinases. Example protocol:

Couple the carbamate with pyrimidine scaffolds via Buchwald-Hartwig amination.

Test inhibitory activity against EGFR or BRAF kinases using enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.